2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is notable for its applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . The presence of both bromophenyl and nitro groups in its structure makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that imidazopyridine compounds are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Imidazopyridine compounds are known for their wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s worth noting that similar compounds have shown potent in vitro antipromastigote activity , suggesting that 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Coupled products: Formed by Suzuki-Miyaura coupling reactions.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine is used in various scientific research applications:
Comparison with Similar Compounds
2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-(4-Chlorophenyl)-8-nitroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the nitro group, which may reduce its potential biological activities.
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine: The position of the nitro group is different, which can influence its chemical properties and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-5-3-9(4-6-10)11-8-16-7-1-2-12(17(18)19)13(16)15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSLOSTWQGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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